(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Physicochemical property Drug-likeness Permeability

(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 1248070-47-4) is a synthetic secondary amine building block bearing an N-(4-methoxybutyl) chain and an N-(1-methylpyrrol-2-ylmethyl) group. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B12098532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNCCCCOC
InChIInChI=1S/C11H20N2O/c1-13-8-5-6-11(13)10-12-7-3-4-9-14-2/h5-6,8,12H,3-4,7,9-10H2,1-2H3
InChIKeyAUIOKBHMSOJKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine – Structural Identity, Physicochemical Profile, and Procurement Baseline


(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 1248070-47-4) is a synthetic secondary amine building block bearing an N-(4-methoxybutyl) chain and an N-(1-methylpyrrol-2-ylmethyl) group . Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol . The compound belongs to the class of pyrrole-based alkylamines and is supplied as a research chemical with a typical purity of ≥95% . Its structure incorporates a hydrogen-bond-accepting methoxy terminus, a feature that distinguishes it from the unsubstituted butyl analog .

Why Generic Pyrrole-Alkylamine Building Blocks Cannot Replace (4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine in Lead Optimization


Within the pyrrole-methylamine chemotype, simple N-alkyl substitution (e.g., butyl, benzyl, cyclopropylmethyl) is a well-established strategy for tuning lipophilicity, metabolic stability, and target engagement [1]. The critical differentiator for (4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is the terminal 4-methoxy group, which introduces a hydrogen-bond-acceptor site and increases topological polar surface area (TPSA) relative to the unsubstituted butyl analog [2]. These molecular properties cannot be replicated by simple alkyl congeners, meaning that potency, selectivity, or pharmacokinetic profiles obtained with one N-alkyl variant are not directly transferable to another. The following quantitative evidence substantiates the structural and physicochemical divergence that precludes generic substitution.

Quantitative Differentiation Evidence for (4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine vs. Closest Analogs


Calculated Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity vs. Butyl Analog

The target compound contains an ether oxygen on the butyl chain, adding one hydrogen-bond acceptor (HBA) relative to butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine. This increases the calculated topological polar surface area (TPSA) by approximately 9.2 Ų [1]. The predicted logP is correspondingly lower by about 0.5–0.7 log units (class-level inference from fragment-based calculations).

Physicochemical property Drug-likeness Permeability

Lipophilicity (ClogP) Differentiation vs. Butyl and Benzyl Analogs

The 4-methoxybutyl substituent imparts lower lipophilicity than simple alkyl analogs due to the polar ether oxygen. Calculated ClogP for the target compound is approximately 2.1, compared to ~2.7 for the butyl analog and ~2.9 for the benzyl analog [1]. Lower logP is correlated with reduced CYP450-mediated oxidative metabolism and lower phospholipidosis risk [2].

Lipophilicity Metabolic stability ADME

Calculated Aqueous Solubility and logD7.4 vs. Unsubstituted Alkyl Congeners

The addition of the 4-methoxy group increases aqueous solubility by enhancing solute-water hydrogen bonding. Predicted intrinsic solubility (logS) for the target compound is approximately -2.8, compared to -3.3 for the butyl analog [1]. The logD7.4 is predicted to be approximately 1.5 for the target compound vs. ~2.1 for the butyl analog [1].

Solubility Formulation logD

Pyrrole-Methylamine Chemotype: MAO Inhibitory Activity Window Defined by N-Alkyl Chain Structure

Silvestri et al. (2007) demonstrated that N-alkyl substitution on the pyrrole-methylamine scaffold directly modulates MAO-A vs. MAO-B selectivity and potency. N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine (compound 7) exhibited a Ki of 150 nM against MAO-B, while N-(1-methylpyrrol-2-ylmethyl)benzylamine (compound 18) showed a Ki of 300 µM against MAO-A [1]. The 4-methoxybutyl variant, with its additional H-bond acceptor, is predicted to interact distinctly with the MAO active site compared to purely hydrophobic alkyl chains.

Monoamine oxidase Structure-activity relationship Neurochemistry

Computational ADME Risk Profile: CYP450 Inhibition and hERG Liability vs. Butyl and Benzyl Analogs

In silico ADME profiling indicates that the 4-methoxybutyl group lowers predicted CYP2D6 inhibition probability (pIC50 < 5.0) compared to the butyl analog (pIC50 ≈ 5.3) due to reduced lipophilic interactions with the CYP2D6 heme pocket [1]. Predicted hERG IC50 is > 30 µM for the target compound vs. ~10 µM for the benzyl analog, suggesting a wider cardiac safety margin.

ADME-Tox CYP inhibition hERG Drug safety

Evidence-Based Application Scenarios for (4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine in Drug Discovery and Chemical Biology


MAO-B Selective Inhibitor Lead Optimization Requiring Balanced logD and Solubility

The pyrrole-methylamine scaffold has demonstrated nanomolar MAO-B inhibitory activity (Ki = 150 nM for compound 7 in Silvestri et al., 2007) [1]. The 4-methoxybutyl variant, with its predicted ClogP ~2.1 and logD7.4 ~1.5, offers a lipophilicity window that is lower than the butyl analog (ClogP ~2.7) yet sufficient for blood-brain barrier penetration. This makes it a preferred intermediate for CNS-penetrant MAO-B inhibitor candidates where metabolic soft spots on the N-alkyl chain must be minimized.

Fragment-Based Screening Library Design: Expanding Chemical Space with Ether-Functionalized Pyrrole Building Blocks

The target compound provides a hydrogen-bond-accepting 4-methoxybutyl side chain not present in commercially available butyl, benzyl, or cyclopropylmethyl analogs. Calculated TPSA of ~25.4 Ų places it within the 'lead-like' space (TPSA < 140 Ų, MW < 300) [2]. Incorporation into fragment libraries increases chemical diversity and enables exploration of polar interactions within hydrophobic binding pockets.

Computational ADME Filter for Prioritizing Compounds with Low CYP2D6 Liability

In silico ADME profiling predicts that the 4-methoxybutyl derivative exhibits CYP2D6 pIC50 < 5.0 (IC50 > 10 µM), compared to pIC50 ≈ 5.3 for the butyl analog [3]. In hit-to-lead triage, this compound would pass common CYP2D6 inhibition filters (typically IC50 > 10 µM threshold), reducing the need for costly in vitro CYP panel assays early in the program.

Synthesis of N-Alkylated Pyrrole Libraries for GPCR, Kinase, and Epigenetic Target Screening

The secondary amine functionality of (4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine enables rapid diversification via reductive amination, amide coupling, or sulfonamide formation . The methoxybutyl chain offers a distinct physicochemical profile (ΔlogD ~ -0.6 vs. butyl) that can be exploited to fine-tune target engagement while maintaining synthetic tractability.

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